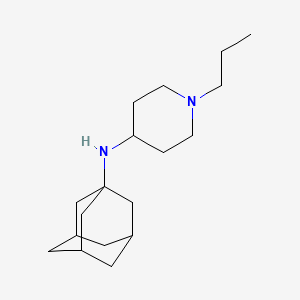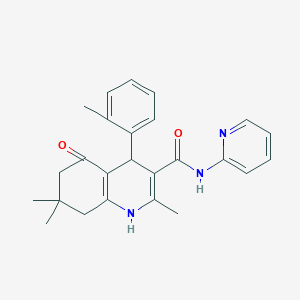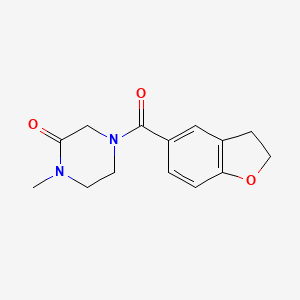
N-1-adamantyl-1-propyl-4-piperidinamine
Descripción general
Descripción
N-1-adamantyl-1-propyl-4-piperidinamine, also known as A-86929, is a synthetic compound that belongs to the class of piperidine derivatives. It has been extensively studied for its potential use in the treatment of several neurological disorders, including Parkinson's disease, schizophrenia, and addiction.
Mecanismo De Acción
N-1-adamantyl-1-propyl-4-piperidinamine acts as a partial agonist at the dopamine D1 receptor, which means that it activates the receptor but to a lesser extent than the full agonist dopamine. This results in a moderate increase in dopamine signaling, which can improve motor function and reduce the symptoms of Parkinson's disease.
Biochemical and Physiological Effects:
N-1-adamantyl-1-propyl-4-piperidinamine has been shown to increase the release of dopamine in the striatum, a region of the brain that is involved in the regulation of motor function. This increased dopamine signaling can improve motor function and reduce the symptoms of Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of N-1-adamantyl-1-propyl-4-piperidinamine is its high selectivity for the dopamine D1 receptor, which makes it a promising candidate for the treatment of Parkinson's disease. However, one limitation of N-1-adamantyl-1-propyl-4-piperidinamine is its low potency, which means that high doses are required to achieve therapeutic effects.
Direcciones Futuras
There are several potential future directions for the research of N-1-adamantyl-1-propyl-4-piperidinamine. One direction is to develop more potent analogs of N-1-adamantyl-1-propyl-4-piperidinamine that can achieve therapeutic effects at lower doses. Another direction is to investigate the potential use of N-1-adamantyl-1-propyl-4-piperidinamine in the treatment of other neurological disorders, such as schizophrenia and addiction. Additionally, further studies are needed to investigate the long-term effects of N-1-adamantyl-1-propyl-4-piperidinamine on the brain and to determine its safety and efficacy in clinical trials.
Conclusion:
In conclusion, N-1-adamantyl-1-propyl-4-piperidinamine is a promising candidate for the treatment of several neurological disorders, including Parkinson's disease, schizophrenia, and addiction. Its high selectivity for the dopamine D1 receptor makes it a promising candidate for the treatment of Parkinson's disease, but its low potency is a limitation that needs to be addressed. Further research is needed to investigate the potential use of N-1-adamantyl-1-propyl-4-piperidinamine in the treatment of other neurological disorders and to develop more potent analogs with improved therapeutic effects.
Aplicaciones Científicas De Investigación
N-1-adamantyl-1-propyl-4-piperidinamine has been extensively studied for its potential use in the treatment of several neurological disorders. In preclinical studies, it has been shown to have a high affinity for the dopamine D1 receptor, which is involved in the regulation of motor function, reward, and motivation. N-1-adamantyl-1-propyl-4-piperidinamine has also been shown to have a high selectivity for the D1 receptor over other dopamine receptors, which makes it a promising candidate for the treatment of Parkinson's disease.
Propiedades
IUPAC Name |
N-(1-adamantyl)-1-propylpiperidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H32N2/c1-2-5-20-6-3-17(4-7-20)19-18-11-14-8-15(12-18)10-16(9-14)13-18/h14-17,19H,2-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXZQINDZMQDFRZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCC(CC1)NC23CC4CC(C2)CC(C4)C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H32N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-1-adamantyl-1-propyl-4-piperidinamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(3R*,4R*)-1-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-4-[4-(2-pyridinyl)-1-piperazinyl]-3-piperidinol](/img/structure/B4897548.png)
![1-[3-(2,5-dimethyl-3-thienyl)-1-(2-fluorophenyl)-1H-pyrazol-4-yl]-N-methyl-N-(1,3-thiazol-2-ylmethyl)methanamine](/img/structure/B4897560.png)
![methyl 4-{[(15-methyltetracyclo[6.6.2.0~2,7~.0~9,14~]hexadeca-2,4,6,9,11,13-hexaen-15-yl)carbonyl]amino}benzoate](/img/structure/B4897561.png)
![1-(4-chlorobenzyl)-2-{[(4-chlorobenzyl)oxy]methyl}-1H-benzimidazole](/img/structure/B4897563.png)
![3,4,5-trimethoxy-N-[2,2,2-trichloro-1-({[(4-fluorophenyl)amino]carbonothioyl}amino)ethyl]benzamide](/img/structure/B4897573.png)
![4-{[(5-chloro-2-methylphenyl)(phenylsulfonyl)amino]methyl}-N-(2-fluorophenyl)benzamide](/img/structure/B4897576.png)
![2-[3-[3-(acetylamino)-4-methylphenyl]-6-oxo-1(6H)-pyridazinyl]-N-(3-chloro-4-methylphenyl)acetamide](/img/structure/B4897578.png)
![N-dibenzo[b,d]furan-3-yl-3,4,5-trimethoxybenzamide](/img/structure/B4897584.png)

![N-[2-(4-tert-butyl-2-methylphenoxy)ethyl]-2-propen-1-amine](/img/structure/B4897616.png)

![2-(benzyl{[2-(3-furyl)-5-methyl-1,3-oxazol-4-yl]methyl}amino)ethanol](/img/structure/B4897625.png)
![N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~1~-[3-(dimethylamino)propyl]-N~2~-(4-methylphenyl)glycinamide](/img/structure/B4897627.png)
